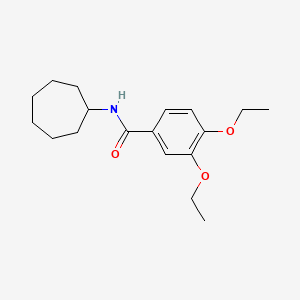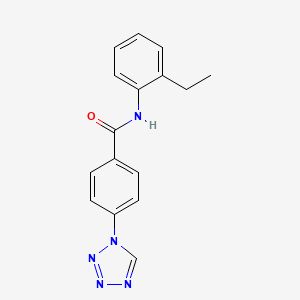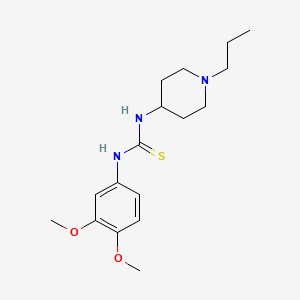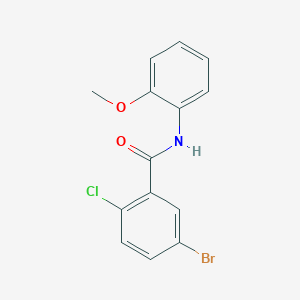![molecular formula C19H22F2N2 B5773912 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5773912.png)
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with fluorine and methyl groups, connected through a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 2,3-dimethylphenylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
Applications De Recherche Scientifique
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Another compound with a similar fluorinated aromatic ring structure.
2,6-Difluorobenzylamine: Shares the 2,6-difluorobenzyl moiety.
4-(2,3-Dimethylphenyl)piperazine: Contains the same piperazine core with a dimethylphenyl substitution.
Uniqueness
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its fluorinated aromatic ring and dimethylphenyl-piperazine structure. This unique combination imparts specific chemical and biological properties that make it valuable for various research applications .
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c1-14-5-3-8-19(15(14)2)23-11-9-22(10-12-23)13-16-17(20)6-4-7-18(16)21/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPTKURZOSYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)

![N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5773892.png)
![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)
![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![N~1~-(4-METHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5773933.png)

![N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
